molecular formula C12H18BrN B1403813 N,N-Diethyl-2-bromo-5-methylbenzylamine CAS No. 1414870-82-8

N,N-Diethyl-2-bromo-5-methylbenzylamine

Cat. No. B1403813
M. Wt: 256.18 g/mol
InChI Key: GZHJZMMMLDQTFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-Diethyl-2-bromo-5-methylbenzylamine” is a chemical compound with the CAS Number: 1414870-82-8 . Its IUPAC name is N-(2-bromo-5-methylbenzyl)-N-ethylethanamine . The molecular weight of this compound is 256.19 .


Molecular Structure Analysis

The InChI code for “N,N-Diethyl-2-bromo-5-methylbenzylamine” is 1S/C12H18BrN/c1-4-14(5-2)9-11-8-10(3)6-7-12(11)13/h6-8H,4-5,9H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“N,N-Diethyl-2-bromo-5-methylbenzylamine” has a molecular weight of 256.182 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 282.4±25.0 °C at 760 mmHg . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Application 1: Determination of Palladium in Soil Samples

  • Summary of the Application : This compound has been used in the development of a rapid, sensitive, precise, and accurate dispersive-magnetic solid-phase extraction technique combined with flame atomic absorption spectrometry for pre-concentration and separation of Pd (II) in soil samples .
  • Methods of Application or Experimental Procedures : In the developed system, 5-amine-1,10-phenanthroline was used as a synergistic complexant; sodium dodecyl sulfate and 2- (5-bromo-2-pyridylazo)-5-diethyl aminophenol ligand coated on magnetic nanoparticles were synthesized by a chemical precipitation method, and then employed as the efficient magnetic adsorbent with good magnetic properties and dispersibility .
  • Results or Outcomes : Under the optimum experimental conditions, the detection limit of the mentioned method for palladium ions was 0.12 μg/L, while the relative standard deviation was 1.8%. The developed method was applied for the analysis of palladium ions in three kinds of soil samples and quantitative recoveries were achieved over the range of 96.7-104.0% .

Amines can be synthesized through various methods, including:

  • Hofmann or Curtius rearrangements .

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

N-[(2-bromo-5-methylphenyl)methyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN/c1-4-14(5-2)9-11-8-10(3)6-7-12(11)13/h6-8H,4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHJZMMMLDQTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-2-bromo-5-methylbenzylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Diethyl-2-bromo-5-methylbenzylamine
Reactant of Route 2
Reactant of Route 2
N,N-Diethyl-2-bromo-5-methylbenzylamine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N,N-Diethyl-2-bromo-5-methylbenzylamine
Reactant of Route 4
Reactant of Route 4
N,N-Diethyl-2-bromo-5-methylbenzylamine
Reactant of Route 5
Reactant of Route 5
N,N-Diethyl-2-bromo-5-methylbenzylamine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N,N-Diethyl-2-bromo-5-methylbenzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.